molecular formula C14H21NO B14845190 3-Cyclopropoxy-2,6-diisopropylpyridine

3-Cyclopropoxy-2,6-diisopropylpyridine

Cat. No.: B14845190
M. Wt: 219.32 g/mol
InChI Key: GQYMPVBWDVAEDQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2,6-diisopropylpyridine is a chemical compound with the molecular formula C14H21NO. It is a pyridine derivative characterized by the presence of cyclopropoxy and diisopropyl groups attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2,6-diisopropylpyridine typically involves the reaction of 2,6-diisopropylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2,6-diisopropylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2,6-diisopropylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2,6-diisopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2,6-diisopropylpyridine is unique due to the combination of cyclopropoxy and diisopropyl groups, which confer distinct steric and electronic properties. These properties make it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-cyclopropyloxy-2,6-di(propan-2-yl)pyridine

InChI

InChI=1S/C14H21NO/c1-9(2)12-7-8-13(16-11-5-6-11)14(15-12)10(3)4/h7-11H,5-6H2,1-4H3

InChI Key

GQYMPVBWDVAEDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)OC2CC2)C(C)C

Origin of Product

United States

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